cis-Martynoside

Description

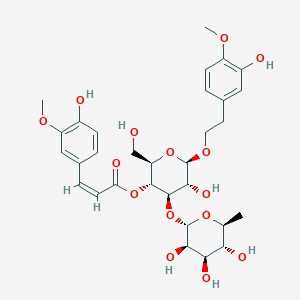

cis-Martynoside (CAS: 155899-92-6; molecular formula: C₃₁H₄₀O₁₅; molecular weight: 652.64 g/mol) is a phenylpropanoid glycoside characterized by its Z-configuration at the cinnamoyl double bond . It is a naturally occurring compound isolated from multiple Pedicularis species, including P. chinensis, P. densispica, and P. muscicola . Structurally, it comprises a β-D-glucopyranosyl core linked to a 3-hydroxy-4-methoxyphenylethyl group and a 6-deoxy-α-L-mannopyranosyl residue esterified with a cinnamic acid derivative .

Properties

Molecular Formula |

C31H40O15 |

|---|---|

Molecular Weight |

652.6 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6-/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 |

InChI Key |

WLWAYPFRKDSFCL-LDMHTXDHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C\C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Martynoside typically involves the extraction from natural sources such as plants. The process includes several steps:

Extraction: The plant material is subjected to solvent extraction using ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

Isolation: this compound is isolated from the purified extract using preparative HPLC.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: cis-Martynoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the glycosidic bonds in this compound.

Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

cis-Martynoside is a phenylpropanoid glycoside found in various plants, recognized for its potential medicinal properties and diverse applications . Research indicates its role in antiviral activities, antioxidant effects, and other therapeutic applications .

Scientific Research Applications

Antiviral Effects:

- Anti-Epstein-Barr Virus (EBV) Activity Lindernia crustacea extracts containing this compound have demonstrated significant inhibitory effects on the EBV lytic cycle . A concentration of 20 μg/mL of this compound showed significant inhibition in immunoblot analysis, suggesting its potential as an anti-EBV agent .

- Lindernia crustacea and its active isolates show promise as candidates against EBV, providing scientific support for its traditional use for antiviral effects .

Antioxidant Properties:

- This compound contributes to the antioxidant activity found in plant extracts . Ethyl acetate extracts, analyzed via LC-UV-MS and HRESI-MS, have shown significant antioxidant effects using DPPH, CUPRAC, reducing power, beta-carotene bleaching, and superoxide DMSO alkaline assays .

- Phenylpropanoids from Pedicularis species, which may include this compound, exhibit strong scavenging effects on superoxide and antioxidant activity .

Other Potential Applications:

- Neonicotinoid Research The cis-configuration in neonicotinoids, including this compound, presents opportunities for molecular design and optimization. cis- and trans-neonicotinoids show differences in bioactivities and modes of action, suggesting potential uses in developing more effective compounds .

- Catalpa Ovata Studies Root cultures of Catalpa ovata produce cis- and trans-verbascoside, as well as martynoside. Transformed and untransformed root cultures of C. ovata have higher martynoside production compared to intact plants .

Mechanism of Action

The mechanism of action of cis-Martynoside involves several molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by downregulating the NF-κB signaling pathway.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation

Comparison with Similar Compounds

Key Structural Differences

- Cinnamate Configuration: this compound’s Z-configuration distinguishes it from martynoside (E-configuration), altering its interaction with biological targets such as enzymes and receptors .

- Sugar Moieties: The presence of a 6-deoxy-α-L-mannopyranosyl group in this compound contrasts with verbascoside’s caffeoyl-hydroxyphenylethanol core, impacting solubility and bioavailability .

- Esterification Patterns: Forsythoside B contains an extra rhamnose unit, enhancing its polarity compared to this compound .

Pharmacological Contrasts

- Anti-Fatigue Activity: In murine swimming models, verbascoside outperformed this compound in prolonging exercise endurance, likely due to its superior ROS-scavenging capacity .

- Antiviral Specificity: this compound shows moderate inhibition of RNA viruses in vitro, whereas forsythoside B exhibits broader efficacy against enveloped viruses like influenza .

- Metabolic Stability: Martynoside’s simpler structure correlates with faster hepatic clearance compared to this compound, as observed in pharmacokinetic studies .

Anti-Fatigue Mechanisms

This compound enhances mitochondrial ATP synthesis in skeletal muscle cells by upregulating AMPK/PGC-1α pathways, though its effect is less pronounced than verbascoside’s .

Ethnopharmacological Relevance

In traditional Chinese medicine, this compound-rich Pedicularis extracts are incorporated into formulations like Jin Hua Ming Mu Wan (金花明目丸) for treating oxidative stress-related ocular disorders .

Commercial Availability

This compound is marketed as a high-purity standard (≥98% by HPLC) by suppliers like TargetMol (¥3,710/5 mg) and Sichuan Vicky Biotechnology (CAS: 155899-92-6), reflecting its demand in phytopharmacology .

Biological Activity

Cis-Martynoside, a phenylethanoid glycoside, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is primarily derived from various plant sources, including species of the genus Phlomis and Lindernia. Research indicates that this compound exhibits significant anti-inflammatory, antiviral, and antioxidant properties, making it a candidate for further therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic structure, which contributes to its biological activity. The molecular formula is typically represented as C₁₈H₂₄O₁₀. Its structure includes a phenolic backbone linked to a sugar moiety, which enhances its solubility and bioavailability in biological systems.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against Epstein-Barr Virus (EBV). In an experiment, a mixture containing this compound demonstrated significant inhibitory effects on the EBV lytic cycle at a concentration of 20 μg/mL. This suggests that this compound may disrupt viral replication mechanisms, making it a potential candidate for antiviral therapies .

2. Anti-inflammatory Effects

This compound has been shown to possess anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This activity is crucial for developing treatments for chronic inflammatory diseases .

3. Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. It exhibited significant radical scavenging activity, which is essential for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes at the cellular level.

- Modulation of Inflammatory Pathways : By downregulating the expression of inflammatory mediators, this compound can mitigate excessive inflammatory responses.

- Scavenging Free Radicals : Its phenolic structure allows it to act as an effective antioxidant, neutralizing free radicals and reducing oxidative stress.

Q & A

Q. What are the key physicochemical properties of cis-Martynoside, and how do they influence its experimental handling?

this compound (C₃₁H₄₀O₁₅, MW 652.64) has a pKa of 9.73 ± 0.31 and a boiling point of 865.1 ± 65.0 °C at 760 Torr . Its solubility in DMSO makes it suitable for in vitro assays, but its stability requires storage at -20°C (powder) or -80°C (solution) . Researchers should pre-dissolve it in DMSO for cellular studies, ensuring final solvent concentrations ≤0.1% to avoid cytotoxicity. Characterize purity via HPLC (≥95%) and confirm structure using NMR and high-resolution mass spectrometry (HRMS) .

Q. How can this compound be isolated from natural sources like Buddleja officinalis (密蒙花)?

Standard extraction involves ethanol/water (70:30 v/v) solvent extraction, followed by column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC. Validate yields using UV-Vis spectroscopy (λmax ~280 nm) and compare retention times with reference standards . Note that isomerization risks (e.g., trans-Martynoside) during extraction require pH control (neutral to slightly acidic conditions) .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Use LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Optimize transitions for m/z 653.2 → 341.1 (aglycone fragment) and 179.1 (glucose moiety). Calibrate with matrix-matched standards to account for ion suppression/enhancement . For tissue samples, employ solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate this compound’s bioactivity while minimizing solvent interference?

Adopt a staggered dilution protocol: prepare a 10 mM stock in DMSO, then serially dilute in culture media to final concentrations (e.g., 1–100 μM). Include vehicle controls (0.1% DMSO) and validate solvent effects via cell viability assays (e.g., MTT). For in vivo studies, use pharmacokinetic data to determine optimal dosing intervals, considering its half-life and bioavailability .

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Conflicting data (e.g., antioxidant vs. pro-apoptotic effects) may arise from cell type-specific responses or concentration-dependent dual roles. Address this by:

- Replicating experiments under standardized conditions (e.g., hypoxia vs. normoxia) .

- Integrating multi-omics data (transcriptomics, metabolomics) to identify upstream regulators .

- Performing comparative studies with structural analogs (e.g., isomartynoside) to isolate functional groups responsible for specific activities .

Q. How can computational modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

Use molecular docking (AutoDock Vina) to predict binding affinities for targets like NF-κB or PI3K. Validate predictions with mutagenesis assays (e.g., alanine scanning of predicted binding residues). Apply QSAR models to optimize substituents on the phenylpropanoid backbone for improved potency or solubility .

Q. What methodologies ensure reproducibility in studies involving this compound?

- Document batch-specific purity and isomer ratios (cis/trans) .

- Pre-register protocols (e.g., on Open Science Framework) detailing cell lines, passage numbers, and assay conditions .

- Share raw data (spectra, chromatograms) and analysis scripts in supplemental materials .

Data Analysis & Validation

Q. How should researchers statistically analyze dose-dependent effects of this compound?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report effect sizes (Cohen’s d) and confidence intervals instead of relying solely on p-values .

Q. What criteria validate this compound’s identity and purity in peer-reviewed studies?

- Identity : Match ¹H/¹³C NMR shifts with published data (δ 6.7–7.2 ppm for aromatic protons) .

- Purity : HPLC peak homogeneity (≥95%) and absence of solvent peaks in IR spectra .

- Isomeric purity : Compare retention times with trans-Martynoside using chiral chromatography .

Ethical & Methodological Considerations

Q. How to address ethical concerns in animal studies testing this compound’s toxicity?

Follow ARRIVE guidelines for experimental design, including randomization, blinding, and sample size justification. Use humane endpoints (e.g., tumor volume limits) and obtain approval from institutional animal care committees .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.